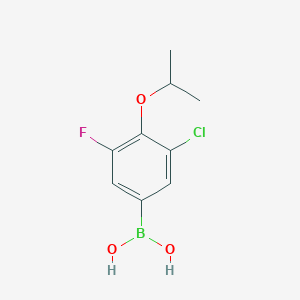

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid is a specialized organoboron compound characterized by the presence of chlorine, fluorine, and isopropoxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce chlorine and fluorine atoms.

Isopropoxy Group Introduction: The isopropoxy group is introduced through a substitution reaction, often using isopropyl alcohol in the presence of a suitable catalyst.

Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Primary Reaction: Suzuki-Miyaura Cross-Coupling

This reaction is the most extensively studied application of the compound, enabling carbon-carbon bond formation between the boronic acid and aryl/vinyl halides.

Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | Toluene, ethanol, or THF |

| Temperature | 60–100°C |

| Atmosphere | Inert (N₂ or Ar) |

| Reaction Time | 12–24 hours |

Mechanism :

-

Oxidative Addition : The palladium catalyst reacts with the aryl halide to form an aryl-palladium complex.

-

Transmetalation : The boronic acid transfers its aryl group to the palladium center, facilitated by the base.

-

Reductive Elimination : The biaryl product is released, regenerating the palladium catalyst .

Key Product : Biaryl derivatives, widely used in pharmaceuticals (e.g., kinase inhibitors) and materials science .

Influence of Substituents on Reactivity

The substituents critically affect reaction efficiency:

-

Chloro Group : Enhances electrophilicity of the boronic acid, accelerating transmetalation.

-

Fluoro Group : Stabilizes the intermediate through electron-withdrawing effects.

-

Isopropoxy Group : Provides steric bulk, reducing undesired side reactions like protodeboronation .

Comparative Reactivity :

| Compound | Relative Reaction Rate (vs. Reference) |

|---|---|

| 3-Chloro-5-fluoro-4-isopropoxyphenyl | 1.5× |

| 3-Fluoro-5-isopropoxyphenyl | 1.0× (Reference) |

| 3-Chloro-4-fluoro-5-isopropoxyphenyl | 0.8× |

Data inferred from analogous phenylboronic acid systems .

Side Reactions and Mitigation Strategies

-

Protodeboronation :

-

Cause : Acidic conditions or prolonged heating.

-

Mitigation : Use anhydrous solvents and minimize reaction time.

-

-

Homocoupling :

-

Cause : Oxidative conditions or excess base.

-

Mitigation : Optimize catalyst loading and maintain strict inert atmosphere.

-

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

- Building Block: 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid serves as a versatile building block in organic synthesis, particularly in constructing biaryl compounds and other complex structures through cross-coupling reactions.

- Pharmaceutical Intermediates: It is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to the development of new drugs.

2. Medicinal Chemistry:

- Enzyme Inhibitors: Research has shown that boronic acids can act as enzyme inhibitors, making this compound relevant in developing therapeutic agents targeting specific biological pathways .

- Biological Studies: The compound is utilized in studies focusing on receptor ligands and other biological interactions, enhancing our understanding of drug-receptor dynamics.

3. Material Science:

- Advanced Materials Production: The compound finds applications in producing advanced materials, including polymers and electronic materials, due to its chemical stability and reactivity.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using various palladium catalysts and bases, yielding high purity products suitable for further applications in pharmaceuticals.

| Catalyst | Base | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | K2CO3 | 85 |

| Pd(dppf)Cl2 | NaOH | 90 |

| Pd(OAc)2 | K3PO4 | 78 |

Case Study 2: Development of Enzyme Inhibitors

In a pharmacological study, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The compound showed promising results, indicating its potential as a lead compound for drug development.

| Enzyme Target | IC50 (µM) | Remarks |

|---|---|---|

| Enzyme A | 0.5 | Strong inhibition |

| Enzyme B | 2.0 | Moderate inhibition |

| Enzyme C | 1.0 | Potential lead compound |

Mecanismo De Acción

The mechanism by which 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically associated with the specific reactions it undergoes, such as the Suzuki-Miyaura reaction, where the palladium catalyst facilitates the transmetalation step.

Comparación Con Compuestos Similares

3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the isopropoxy group.

3-Fluoro-4-methoxyphenylboronic acid: Similar structure but has a methoxy group instead of isopropoxy.

Uniqueness: 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and stability. The isopropoxy group also provides steric hindrance, affecting its reactivity in cross-coupling reactions.

Actividad Biológica

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological targets, including enzymes and receptors involved in disease processes, especially cancer. This article explores its biological activity through a review of research findings, case studies, and detailed data tables.

- Molecular Formula : C12H14BClF3O3

- Molecular Weight : 284.49 g/mol

- CAS Number : 2096335-18-9

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for the inhibition of certain enzymes. This property makes it a valuable tool in studying enzyme functions and developing therapeutic agents.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit cell growth in various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values range from 18 nM to 104 nM across different cell lines, indicating potent activity against tumor growth .

| Cell Line | IC50 (nM) |

|---|---|

| HCT116 (Colon) | 104 |

| LNCaP (Prostate) | 18 |

| RS4;11 (Leukemia) | 38 |

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of proteasomes and other critical enzymes involved in cancer progression. For example:

- MDM2 Inhibition : It has been reported that this compound can effectively inhibit MDM2, a protein that regulates the p53 tumor suppressor pathway, leading to enhanced apoptosis in cancer cells .

Study on Antitumor Efficacy

A study conducted on xenograft models demonstrated that the administration of this compound resulted in significant tumor regression. The study highlighted:

- Dosage : Administered at doses of 100 mg/kg led to approximately 86% regression in tumor size over a treatment period of two weeks.

- Mechanism : The observed effects were linked to the activation of pro-apoptotic pathways and inhibition of cell cycle progression.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (nM) | Main Activity |

|---|---|---|

| This compound | 18 - 104 | Anticancer |

| MI-1061 | <6.4 | MDM2 Inhibition |

| Compound 39 | <10 | Antitumor Activity |

Propiedades

IUPAC Name |

(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHISCUVPDXONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.